5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene
Brand Name: Vulcanchem
CAS No.: 898773-23-4
VCID: VC3869885
InChI: InChI=1S/C15H14O3S/c1-10-2-4-11(5-3-10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Molecular Formula: C15H14O3S
Molecular Weight: 274.3 g/mol

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene

CAS No.: 898773-23-4

Cat. No.: VC3869885

Molecular Formula: C15H14O3S

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene - 898773-23-4

Specification

CAS No. 898773-23-4
Molecular Formula C15H14O3S
Molecular Weight 274.3 g/mol
IUPAC Name [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C15H14O3S/c1-10-2-4-11(5-3-10)14(16)12-6-7-13(19-12)15-17-8-9-18-15/h2-7,15H,8-9H2,1H3
Standard InChI Key KDLIRGPFTRMBAZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Canonical SMILES CC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key moieties: a thiophene ring, a 1,3-dioxolane group, and a 4-methylbenzoyl substituent. The thiophene ring, a five-membered aromatic system with one sulfur atom, provides a platform for electrophilic substitution reactions. The 1,3-dioxolane ring, an acetal derivative, is fused to the thiophene, introducing steric and electronic effects. The 4-methylbenzoyl group, attached at the 2-position of the thiophene, contributes to the compound’s lipophilicity and influences its reactivity through electron-donating methyl substitution .

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unreported, analogous structures suggest a planar thiophene ring with slight distortions due to substituent interactions. Infrared (IR) spectroscopy would likely reveal characteristic stretches for the carbonyl group (C=O, ~1680 cm⁻¹), aromatic C-H bonds (~3100 cm⁻¹), and dioxolane C-O-C vibrations (~1100 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would display distinct signals for the methyl group (δ ~2.4 ppm, singlet), thiophene protons (δ ~7.0–7.5 ppm), and dioxolane protons (δ ~4.0–5.0 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-methylbenzoyl)thiophene typically involves multi-step procedures:

  • Formation of the Dioxolane Ring: Cyclocondensation of a diol (e.g., ethylene glycol) with a ketone or aldehyde under acidic conditions generates the 1,3-dioxolane moiety.

  • Thiophene Functionalization: The dioxolane-substituted thiophene is acylated via Friedel-Crafts reaction using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and yield optimization. Continuous flow reactors may enhance reaction control, while catalytic systems could be recycled to minimize waste. Purification steps, such as column chromatography or recrystallization, ensure high purity (>95%) for research and commercial applications .

Physicochemical Properties

Thermal Stability and Solubility

The compound’s thermal stability is evidenced by its high predicted boiling point (451.1±45.0 °C) . It is sparingly soluble in polar solvents like water but exhibits good solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. The logP value (calculated ~2.8) indicates moderate lipophilicity, suitable for applications requiring lipid membrane permeability .

Reactivity Profile

  • Electrophilic Aromatic Substitution: The thiophene ring undergoes sulfonation, nitration, or halogenation at the 4- and 5-positions.

  • Dioxolane Ring Opening: Acidic hydrolysis cleaves the dioxolane to yield a diol and ketone.

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable modifications at the thiophene’s 5-position .

Comparative Analysis with Structural Analogs

Compound NameSubstituent VariationKey Property Differences
5-(1,3-Dioxolan-2-YL)-2-(4-ethoxybenzoyl)thiopheneEthoxy vs. methyl groupIncreased hydrophobicity
5-(1,3-Dioxolan-2-YL)-2-(4-cyanobenzoyl)thiopheneCyano vs. methyl groupEnhanced electron-withdrawing effects
5-(1,3-Dioxolan-2-YL)-2-(3,5-dimethylbenzoyl)thiopheneDimethyl substitutionSteric hindrance alters reactivity

These analogs highlight how substituent modifications influence solubility, electronic characteristics, and interaction with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator